molecular formula C12H16N2O4 B14904671 n,n'-(1,4-Phenylene)bis(2-methoxyacetamide)

n,n'-(1,4-Phenylene)bis(2-methoxyacetamide)

Cat. No.: B14904671
M. Wt: 252.27 g/mol
InChI Key: CYAOLKNWTZHMBU-UHFFFAOYSA-N
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Description

N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is characterized by the presence of two methoxyacetamide groups attached to a 1,4-phenylene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) typically involves the reaction of 1,4-phenylenediamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) can be used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,4-Phenylene)bis(2-methoxyacetamide) is unique due to its specific functional groups, which impart distinct chemical and biological properties. The presence of methoxyacetamide groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-methoxy-N-[4-[(2-methoxyacetyl)amino]phenyl]acetamide

InChI

InChI=1S/C12H16N2O4/c1-17-7-11(15)13-9-3-5-10(6-4-9)14-12(16)8-18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

CYAOLKNWTZHMBU-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)NC(=O)COC

Origin of Product

United States

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